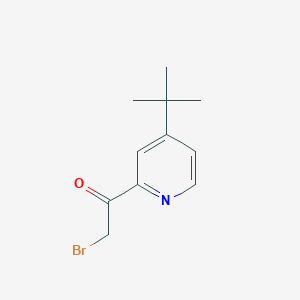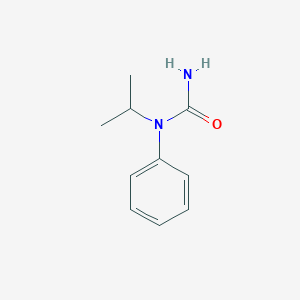![molecular formula C17H24N2O4 B8352943 Carbamic acid, N-[(3S)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]-, 1,1-dimethylethyl ester](/img/structure/B8352943.png)
Carbamic acid, N-[(3S)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]-, 1,1-dimethylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, N-[(3S)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]-, 1,1-dimethylethyl ester is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a t-butyloxycarbonyl (Boc) protecting group, a phenylmethoxy group, and a dimethyl-substituted azetidinone ring. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
The synthesis of Carbamic acid, N-[(3S)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]-, 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a cyclization reaction. For example, a β-lactam precursor can be cyclized using a suitable base under controlled conditions.
Introduction of the Boc Protecting Group: The t-butyloxycarbonyl (Boc) group is introduced to protect the amino group. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Phenylmethoxy Group: The phenylmethoxy group can be introduced through a nucleophilic substitution reaction, where a suitable phenylmethoxy precursor reacts with the azetidinone intermediate.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure the desired product is obtained with high purity.
化学反应分析
Carbamic acid, N-[(3S)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). These reactions can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions typically reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy group, where nucleophiles such as amines or thiols replace the methoxy group.
Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions, yielding the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Carbamic acid, N-[(3S)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals. Its unique structure allows for the creation of novel drug candidates with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable tool for constructing diverse chemical entities.
Biological Studies: Researchers use this compound to study enzyme interactions and inhibition. Its structural features allow it to interact with specific biological targets, providing insights into biochemical pathways.
Industrial Applications: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of Carbamic acid, N-[(3S)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to downstream effects on biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Carbamic acid, N-[(3S)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]-, 1,1-dimethylethyl ester can be compared with other azetidinone derivatives, such as:
3-Amino-4,4-dimethyl-1-(phenylmethoxy)-2-azetidinone: This compound lacks the Boc protecting group, making it more reactive in certain contexts.
3-[(t-Butyloxycarbonyl)amino]-4,4-dimethyl-2-azetidinone:
4,4-Dimethyl-1-(phenylmethoxy)-2-azetidinone: This compound lacks both the Boc protecting group and the amino group, making it less versatile in synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of stability and reactivity, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C17H24N2O4 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
tert-butyl N-(2,2-dimethyl-4-oxo-1-phenylmethoxyazetidin-3-yl)carbamate |
InChI |
InChI=1S/C17H24N2O4/c1-16(2,3)23-15(21)18-13-14(20)19(17(13,4)5)22-11-12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,18,21) |
InChI 键 |
MEKOFWOLQDJVOL-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C(=O)N1OCC2=CC=CC=C2)NC(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


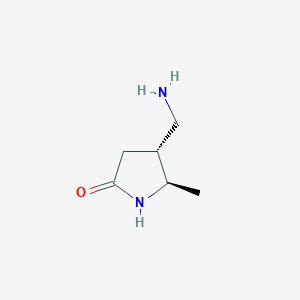
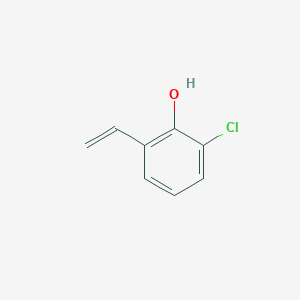
![tert-butyl N-[(5s)-5-hydroxyadamantan-2-yl]carbamate](/img/structure/B8352874.png)
![1-(t-Butoxycarbonyl)-4-(6-bromo-imidazo[1,2-a]pyridin-3-yl)-piperidine](/img/structure/B8352878.png)
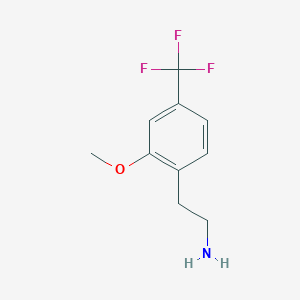
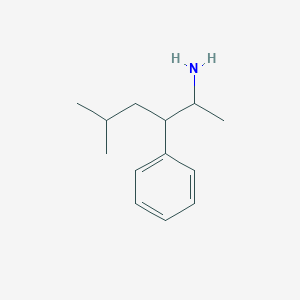
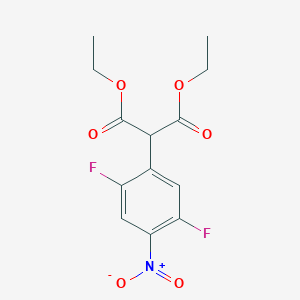
![6-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-pyridin-3-ol](/img/structure/B8352922.png)

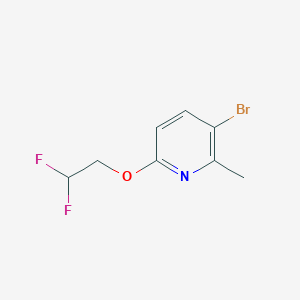
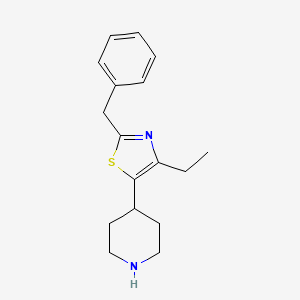
![4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B8352946.png)
